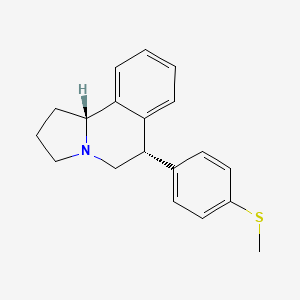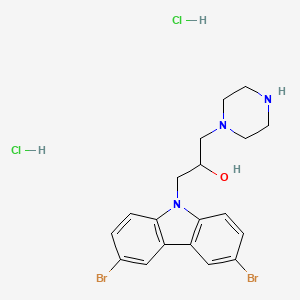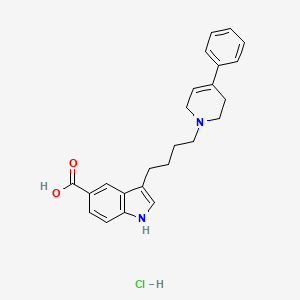
(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile
概要
説明
The compound “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” is a type of organic compound known as a phenol . Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly bonded to a carbon atom in a benzene ring .
Synthesis Analysis
While specific synthesis methods for “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” were not found, there are general methods for synthesizing phenolic compounds. For example, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of phenolic compounds typically includes a benzene ring with a hydroxyl group attached . The exact structure of “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidation and reduction reactions . The specific reactions that “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” would undergo depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For phenolic compounds, these properties can include solubility, melting point, boiling point, and reactivity .科学的研究の応用
Biosynthesis of Phenoxypropionic Acid Herbicides
- Scientific Field : Bioprocess and Biosystems Engineering .
- Summary of Application : “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” is a key intermediate in the biosynthesis of enantiomerically pure phenoxypropionic acid herbicides . It is biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .
- Methods of Application : An efficient high-throughput screening method for improved biosynthesis was developed. The concentration of the compound can be quantified according to the absorbance of a colored compound at a suitable wavelength of 570 nm .
- Results or Outcomes : A positive mutant with high tolerance was rapidly selected from 1920 mutants. The biomass and compound titer were 12.5- and 38.19-fold higher compared with the original strain .
Inhibition of Osteoclast Differentiation
- Scientific Field : Molecular Science .
- Summary of Application : “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” has been found to inhibit the activity of TRAP, an important marker of osteoclast differentiation, and F-actin ring formation, which has an osteospecific structure .
- Methods of Application : The compound was investigated in RANKL-induced RAW264.7 cells and LPS-stimulated MC3E3-T1 cells .
- Results or Outcomes : The compound inhibited the production of ROS and restored the expression of antioxidant enzymes such as SOD and CAT lost by RANKL .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHWDWADLAOIQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile | |
CAS RN |
524047-78-7 | |
| Record name | Di-p-hydroxyphenylpropionitrile, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DI-P-HYDROXYPHENYLPROPIONITRILE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



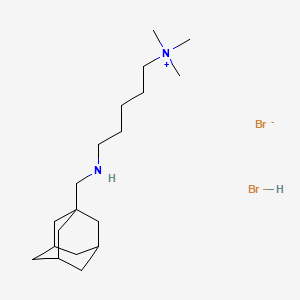
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
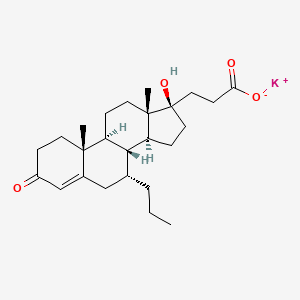
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)


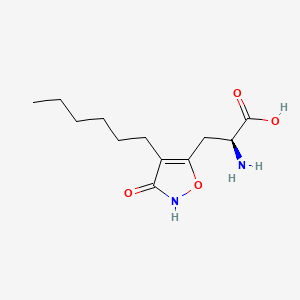
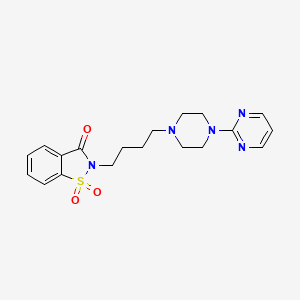
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

